molecular formula C12H18N2O3S B12068938 5-Amino-2-(cyclohexyloxy)benzenesulfonamide

5-Amino-2-(cyclohexyloxy)benzenesulfonamide

Cat. No.: B12068938
M. Wt: 270.35 g/mol
InChI Key: OKLVECRFTBKWLV-UHFFFAOYSA-N
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Description

5-Amino-2-(cyclohexyloxy)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring.

Preparation Methods

The synthesis of 5-Amino-2-(cyclohexyloxy)benzenesulfonamide typically involves several steps. One common method includes the reaction of 5-amino-2-hydroxybenzenesulfonamide with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Amino-2-(cyclohexyloxy)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyclohexyloxy groups are replaced by other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-2-(cyclohexyloxy)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation and survival. The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide .

Comparison with Similar Compounds

5-Amino-2-(cyclohexyloxy)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

5-amino-2-cyclohexyloxybenzenesulfonamide

InChI

InChI=1S/C12H18N2O3S/c13-9-6-7-11(12(8-9)18(14,15)16)17-10-4-2-1-3-5-10/h6-8,10H,1-5,13H2,(H2,14,15,16)

InChI Key

OKLVECRFTBKWLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)N)S(=O)(=O)N

Origin of Product

United States

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